molecular formula C9H13NO3S B2541155 N-(3-methoxybenzyl)methanesulfonamide CAS No. 210113-88-5

N-(3-methoxybenzyl)methanesulfonamide

Cat. No.: B2541155
CAS No.: 210113-88-5
M. Wt: 215.27
InChI Key: NXXLTLWAYHAIIM-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)methanesulfonamide is a useful research compound. Its molecular formula is C9H13NO3S and its molecular weight is 215.27. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinetic and Spectroscopic Characterization

The research conducted by Bentley et al. (1994) focused on kinetic and spectroscopic characterisation of highly reactive methanesulfonates, including derivatives of p-methoxybenzyl alcohol. These mesylates, characterised by NMR, are significant in understanding solvolysis reactions in organic chemistry, contributing to our understanding of SN1 reactivity and electronic effects on reaction rates Bentley, T. W., Christl, M., Kemmer, R., Llewellyn, G., & Oakley, J. E. (1994).

Protective Group Removal in Organic Synthesis

Hinklin and Kiessling (2002) explored the transfer of p-methoxybenzyl ethers from alcohols to sulfonamides, demonstrating a method for protective group removal in organic synthesis. This process achieved high yields and showcased the potential of sulfonamide-functionalized resins in facilitating protective group cleavage Hinklin, R., & Kiessling, L. (2002).

Development of N-Acylation Reagents

Kondo et al. (2000) conducted studies on the development of chemoselective N-acylation reagents, using compounds derived from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide. Their research contributed to a better understanding of the structure-reactivity relationship in N-acylation reagents, showcasing their potential in organic synthesis Kondo, K., Sekimoto, Erika, Nakao, J., & Murakami, Y. (2000).

C-N Bond Cleavage

Bhattacharya, Shukla, and Maji (2021) presented a study on the selective and catalytic C-N bond cleavage of tertiary sulfonamides, including p-methoxybenzyl-substituted derivatives. This research provides insight into the chemoselectivity of these reactions and contributes to our understanding of reaction mechanisms in organic synthesis Bhattacharya, A., Shukla, P. M., & Maji, B. (2021).

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-13-9-5-3-4-8(6-9)7-10-14(2,11)12/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXLTLWAYHAIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methanesulfonyl chloride (4.170 g, 36.4 mmol) was added to a solution of 3-methoxybenzylamine (5.000 g, 36.4 mmol) and triethylamine (3.946 g, 39.0 mmol) in THF (100 mL) at room temperature. The mixture was stirred for 18 h and the insolubles were removed by filtration. The organic solution was concentrated to a yellow oil which was purified by flash chromatography (6:4 hexanes:EtOAc to 1:1 hexanes:EtOAc) to yield N-(3-methoxy-benzyl)-methanesulfonamide (7.431 g). 1H NMR (400 MHz, CDCl3) δ 7.26 (m, 1H), 6.92-6.82 (m, 3H), 4.62 (m, 1H), 4.28 (d, 2H), 3.80 (s, 3H), 2.87 (s, 3H); MS 214 (M−1).
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.946 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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